2-Hydroxy-2-phenylacetamide
Overview
Description
2-Hydroxy-2-phenylacetamide, also known as benzeneacetamide, α-hydroxy-, is an organic compound with the molecular formula C₈H₉NO₂. It is derived from mandelic acid and is characterized by the presence of an amide functional group. This compound is a white crystalline solid that is soluble in water and organic solvents. It has various applications in scientific research and industry due to its unique chemical properties .
Mechanism of Action
Target of Action
The primary target of 2-Hydroxy-2-phenylacetamide is Mycobacterium tuberculosis strain H37Rv . This bacterium is the causative agent of tuberculosis, a serious infectious disease that primarily affects the lungs .
Mode of Action
This compound interacts with its target by inhibiting the enzyme MtInhA . This enzyme plays a crucial role in the survival and virulence of Mycobacterium tuberculosis . By inhibiting MtInhA, this compound disrupts the bacterium’s ability to synthesize mycolic acids, which are essential components of the bacterial cell wall .
Biochemical Pathways
The biochemical pathway affected by this compound is the mycolic acid synthesis pathway . By inhibiting MtInhA, the compound prevents the production of mycolic acids, leading to a weakened cell wall and ultimately, the death of the bacterium .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The result of this compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the synthesis of mycolic acids, the compound weakens the bacterium’s cell wall, leading to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, thereby influencing its efficacy . Additionally, the presence of other substances, such as proteins or ions, could potentially interact with the compound and alter its action .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Hydroxy-2-phenylacetamide are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that this compound could be involved in the formation of amide/carboxylic acid derivatives of nitrile glycosides, which have potential antitumor properties .
Cellular Effects
The cellular effects of this compound are not well-documented. It has been suggested that the compound could have potential anticancer properties. For example, it has been proposed that amides resulting from the hydrolysis of nitrile glycosides, such as this compound, could cross the cell membrane of a cancer cell and thus cause its cellular response .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not fully understood. It is known that the compound can interact with various biomolecules. For instance, it has been suggested that this compound could be involved in the formation of amide/carboxylic acid derivatives of nitrile glycosides .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 345.5ºC at 760 mmHg and a melting point of 133-137ºC (lit.) .
Dosage Effects in Animal Models
It is known that animal models play a critical role in exploring and describing disease pathophysiology, identifying targets, and surveying new therapeutic agents .
Metabolic Pathways
It is known that the metabolic pathways of primary metabolites in plant foods are linked with metabolic pathways of secondary metabolites .
Transport and Distribution
It is known that the compound has a density of 1.246g/cm3 .
Subcellular Localization
It is known that the prediction of protein subcellular localization is of great relevance for proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-2-phenylacetamide can be synthesized through several methods. One common method involves the reaction of mandelic acid with ammonia or ammonium salts. The reaction typically proceeds as follows:
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Mandelic Acid and Ammonia Reaction
- Mandelic acid is dissolved in acetone and cooled to -10°C.
- Concentrated sulfuric acid is added to the solution.
- The resulting mixture is poured into an ice-cold solution of sodium carbonate.
- The mandelic acid-acetone condensation product is treated with liquid ammonia.
- The product is then purified by recrystallization from ethanol to obtain mandelamide .
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Biocatalytic Synthesis
- Recombinant Escherichia coli strains expressing specific enzymes can be used to convert benzaldehyde and cyanide to mandelamide.
- This method involves the use of oxynitrilase and nitrilase enzymes to achieve high enantioselectivity and yield .
Industrial Production Methods
Industrial production of mandelamide often involves the use of large-scale biocatalytic processes. These processes utilize genetically engineered microorganisms to produce mandelamide under controlled conditions. The use of biocatalysts allows for environmentally friendly and efficient production methods .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-phenylacetamide undergoes various chemical reactions, including:
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Hydrolysis
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Oxidation and Reduction
- This compound can be oxidized to mandelic acid using oxidizing agents such as potassium permanganate.
- Reduction of mandelamide can yield mandelonitrile under specific conditions .
-
Substitution Reactions
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalysts.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Halogens, electrophilic reagents.
Major Products Formed
Hydrolysis: Mandelic acid and ammonia.
Oxidation: Mandelic acid.
Reduction: Mandelonitrile.
Substitution: Substituted mandelamide derivatives.
Scientific Research Applications
2-Hydroxy-2-phenylacetamide has several applications in scientific research, including:
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Chemistry
- Used as a building block for the synthesis of various organic compounds.
- Employed in the study of enzyme-catalyzed reactions and mechanisms .
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Biology
- Investigated for its role in metabolic pathways in microorganisms.
- Used in the study of enzyme specificity and catalysis .
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Medicine
- Explored as a potential therapeutic agent due to its ability to inhibit specific enzymes.
- Studied for its potential use in cancer therapy as a component of kinase inhibitors .
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Industry
- Used in the production of pharmaceuticals and fine chemicals.
- Employed in the synthesis of chiral intermediates for drug development .
Comparison with Similar Compounds
2-Hydroxy-2-phenylacetamide is similar to other amides derived from α-hydroxy acids, such as:
Acetamide: Derived from acetic acid, used as a solvent and plasticizer.
Benzamide: Derived from benzoic acid, used in the synthesis of pharmaceuticals.
Formamide: Derived from formic acid, used as a solvent and in the production of pharmaceuticals.
Uniqueness of this compound
This compound is unique due to its α-hydroxy group, which imparts distinct chemical properties and reactivity. This functional group allows mandelamide to participate in specific enzymatic reactions and makes it a valuable intermediate in the synthesis of chiral compounds .
Properties
IUPAC Name |
2-hydroxy-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7,10H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGPZHKLEZXLNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318287 | |
Record name | Mandelamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4410-31-5 | |
Record name | Mandelamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4410-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mandelamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004410315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mandelamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16603 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mandelamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mandelamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MANDELAMIDE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5M132OPVN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of mandelamide?
A1: Mandelamide has the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol.
Q2: What spectroscopic data is available for characterizing mandelamide?
A2: Researchers commonly use 1H NMR and 13C NMR spectroscopy to characterize mandelamide and its derivatives. [, ] These techniques provide information about the compound's structure, conformation, and electronic environment.
Q3: Are there any notable anisotropic effects observed in mandelamide?
A3: Yes, phenylglyoxamides and their corresponding mandelamides exhibit interesting anisotropic effects observable through 1H and 13C NMR spectroscopy. These effects are influenced by the solvent and correlate well with theoretical calculations using DFT-GIAO methods. []
Q4: How does mandelamide behave in different solvents?
A4: Mandelamide's anisotropic effects, influenced by intramolecular hydrogen bonding, vary depending on the solvent used. Studies have examined its behavior in CDCl3, CD3OD, and DMSO-d6. []
Q5: What catalytic applications does mandelamide have?
A5: Mandelamide derivatives, particularly those with deprotonated alcohol and carboxyamido groups, have shown promise as catalysts in asymmetric synthesis. For instance, they can catalyze the enantioselective addition of dimethylzinc to α-ketoesters, yielding α-methyl-α-hydroxy esters with good enantiomeric excess (ee). [, ]
Q6: How effective are mandelamide-based catalysts in alkyne addition reactions?
A6: Mandelamide ligands, particularly those derived from (S)-mandelic acid and (S)-phenylethanamine, effectively catalyze the addition of various alkynylzinc reagents (aryl-, alkyl-, and silyl-) to aromatic and heteroaromatic aldehydes. This reaction proceeds with good yields and high enantioselectivities, making it a valuable tool in asymmetric synthesis. []
Q7: Are there specific advantages to using mandelamide catalysts in these reactions?
A7: Yes, mandelamide catalysts offer several advantages. They are easily prepared, often in a single step, and both enantiomers are readily available. Additionally, unlike some other methods, using a mandelamide catalyst for alkyne addition to heteroaromatic aldehydes does not necessitate the addition of Ti(OiPr)4. []
Q8: Have computational methods been used to study mandelamide?
A8: Yes, computational chemistry plays a significant role in understanding mandelamide's properties and behavior. Researchers have utilized techniques like PM3 and DFT calculations to perform conformational analysis, revealing the influence of intramolecular hydrogen bonding on the molecule's preferred shapes. []
Q9: How do structural modifications of mandelamide affect its catalytic activity?
A9: Studies show that modifying the electronic properties of the coordinating groups in mandelamide derivatives significantly impacts their catalytic activity. For example, fine-tuning the electron-donating capabilities of these groups can lead to enhanced enantioselectivity in the asymmetric addition of organometallic reagents to ketoesters. []
Q10: How is mandelamide typically formulated to enhance its stability or delivery?
A10: While specific formulation strategies for mandelamide are not extensively covered in the provided research, it's important to note that these strategies often involve using excipients and techniques to improve solubility, stability, and bioavailability. These can include techniques like encapsulation, complexation, or the use of specific solvents and co-solvents.
Q11: What is mandelamide hydrolase (MAH)?
A11: Mandelamide hydrolase (MAH) is an enzyme found in the mandelate pathway of Pseudomonas putida. This enzyme catalyzes the hydrolysis of mandelamide to mandelic acid and ammonia. []
Q12: What is significant about the structure of MAH?
A12: MAH belongs to the amidase signature family and utilizes a unique Ser-cis-Ser-Lys catalytic triad for its enzymatic activity. [, ] This triad is unusual compared to the more common Ser-His-Asp catalytic triad found in many other hydrolases.
Q13: How does MAH compare to other members of the amidase signature family?
A13: While sharing the Ser-cis-Ser-Lys catalytic triad, MAH exhibits distinct substrate specificity compared to other family members like fatty acid amide hydrolase. It demonstrates a strong preference for substrates with minimal steric bulk, limiting its ability to hydrolyze larger esters or amides. []
Q14: How do mutations affect the activity of MAH?
A14: Mutating any residue within the catalytic triad of MAH leads to a significant loss of activity. While S180A shows a substantial decrease in catalytic efficiency, mutations in S204A and K100A result in complete inactivation of the enzyme. []
Q15: Is MAH enantioselective?
A15: MAH shows minimal enantiospecificity, meaning it hydrolyzes both enantiomers of mandelamide at comparable rates. []
Q16: What is the preferred substrate for MAH?
A16: Phenylacetamide emerges as the most effectively hydrolyzed substrate by MAH. Altering the phenyl group or chain length drastically reduces the enzyme's catalytic efficiency, highlighting its specific substrate preference. []
Q17: Are there any known pesticidal applications of mandelamide derivatives?
A18: Yes, research highlights the potential of mandelamide derivatives as pesticides, particularly against oomycete pathogens. Mandipropamid, a commercially available fungicide, belongs to this class and effectively controls diseases like tomato and potato late blight (Phytophthora infestans) and grape downy mildew (Plasmopara viticola). [, , ]
Q18: What is the mechanism of action of mandelamide pesticides?
A19: Research suggests that mandelamide pesticides like SX 623509 disrupt lipid metabolism in oomycetes. Specifically, they appear to inhibit cholinephosphotransferase, an enzyme crucial for phosphatidylcholine synthesis. This disruption affects lipid synthesis and ultimately leads to the inhibition of pathogen growth. []
Q19: Are there other potential targets for mandelamide pesticides?
A20: While cholinephosphotransferase is a identified target, further research is needed to fully elucidate the mechanism of action of mandelamide pesticides. Exploring additional targets within the lipid metabolism pathway could lead to the development of more potent and specific antifungal agents. []
Q20: Does mandelamide have any pharmaceutical applications?
A21: While not directly a pharmaceutical itself, mandelamide serves as a valuable building block in synthesizing various pharmaceuticals. For example, it is a precursor in the synthesis of 5-hydroxy-1,5-diphenylhydantoin. []
Q21: What is the significance of optically active mandelamide derivatives in pharmaceuticals?
A22: Optically active mandelamide derivatives are particularly interesting for pharmaceutical applications due to their potential for enantioselective synthesis. By utilizing chiral starting materials or catalysts, researchers can synthesize specific enantiomers of pharmaceuticals, which often exhibit different pharmacological properties and therapeutic effects. []
Q22: What is known about the environmental impact and degradation of mandelamide and its derivatives?
A22: While the provided research primarily focuses on the synthesis, properties, and applications of mandelamide and its derivatives, understanding their environmental fate is crucial. Further research is needed to evaluate their persistence, bioaccumulation potential, and effects on non-target organisms to ensure their safe and sustainable use.
Q23: What other potential applications do mandelamide and its derivatives hold?
A24: Mandelamide and its derivatives have diverse applications beyond those mentioned above. They can be used in synthesizing benzoins [], as ligands in asymmetric catalysis [, , ], and as building blocks for more complex molecules with potential biological activity. Further exploration of their chemistry and biological properties is likely to unveil even more applications in various fields.
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